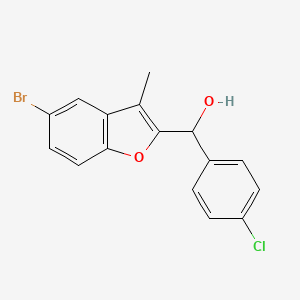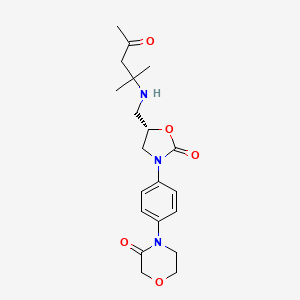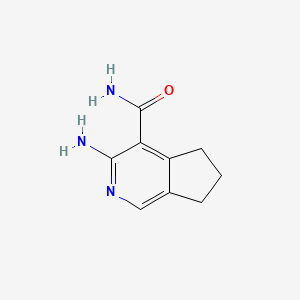
Cinchonan-9-ol, hydrochloride, (8alpha,9R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinchonan-9-ol, hydrochloride, (8alpha,9R)- is a chiral compound derived from the bark of the cinchona tree. It is known for its significant pharmacological properties and has been used in various medicinal applications. The compound is also referred to as alpha-Quinidine and is recognized for its role in the treatment of malaria and other medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan-9-ol, hydrochloride, (8alpha,9R)- typically involves the extraction of the alkaloid from the bark of the cinchona tree, followed by a series of chemical reactions to obtain the desired compound. The process includes:
Extraction: The bark is treated with solvents to extract the alkaloids.
Purification: The extracted alkaloids are purified using techniques such as crystallization.
Chemical Modification: The purified alkaloids undergo chemical reactions, including methylation and hydrochloride formation, to produce Cinchonan-9-ol, hydrochloride, (8alpha,9R)-.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cinchonan-9-ol, hydrochloride, (8alpha,9R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have significant pharmacological properties .
Scientific Research Applications
Cinchonan-9-ol, hydrochloride, (8alpha,9R)- has a wide range of scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its effects on cellular processes and enzyme activities.
Medicine: It is used in the treatment of malaria and as an antiarrhythmic agent.
Mechanism of Action
The mechanism of action of Cinchonan-9-ol, hydrochloride, (8alpha,9R)- involves its interaction with molecular targets such as enzymes and receptors. It inhibits the polymerization of heme into hemozoin, a crucial process for the survival of the malaria parasite. Additionally, it affects ion channels in cardiac cells, leading to its antiarrhythmic properties .
Comparison with Similar Compounds
Similar Compounds
Quinine hydrochloride dihydrate: Similar in structure and used for similar medicinal purposes.
Cinchonine monohydrochloride: Another alkaloid with comparable pharmacological properties.
Cinchonan-9-ol, 6’-methoxy-, monohydrochloride, dihydrate: A derivative with additional methoxy group.
Uniqueness
Cinchonan-9-ol, hydrochloride, (8alpha,9R)- is unique due to its specific chiral configuration, which imparts distinct pharmacological properties. Its ability to act as a chiral catalyst and its significant anti-malarial and antiarrhythmic effects make it a valuable compound in both research and clinical settings .
Properties
CAS No. |
74220-37-4 |
|---|---|
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(S)-[(4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18?,19+;/m1./s1 |
InChI Key |
IMUHWLVEEVGMBC-OZRHQHRZSA-N |
Isomeric SMILES |
C=C[C@@H]1CN2CC[C@@H]1CC2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



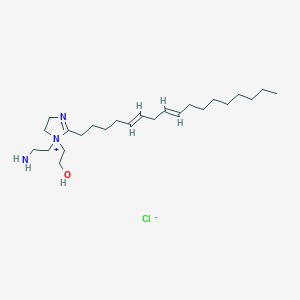

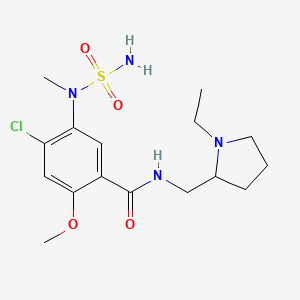
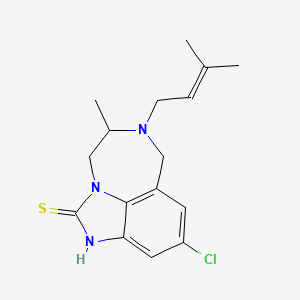
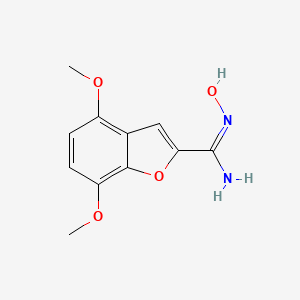
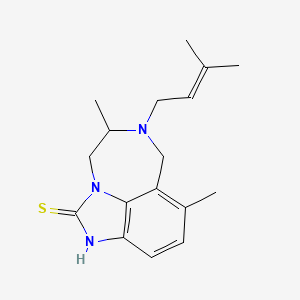

![4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane](/img/structure/B12712656.png)
